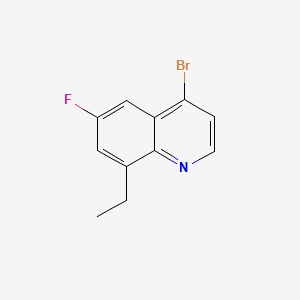

4-Bromo-8-ethyl-6-fluoroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-8-ethyl-6-fluoroquinoline is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-ethyl-6-fluoroquinoline typically involves the cyclization of appropriate aniline derivatives with suitable reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-8-ethyl-6-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions.

Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typical choices.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives.

Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.

Oxidation and Reduction: Oxidized or reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-8-ethyl-6-fluoroquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of materials for electronic and optical applications.

Mecanismo De Acción

The mechanism of action of 4-Bromo-8-ethyl-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

- 4-Bromo-6-fluoroquinoline

- 8-Bromo-6-fluoroquinoline

- 6-Bromo-8-fluoroquinoline

Comparison: 4-Bromo-8-ethyl-6-fluoroquinoline is unique due to the presence of the ethyl group at the 8-position, which can influence its chemical reactivity and biological activity. The combination of bromine, ethyl, and fluorine substituents provides a distinct profile compared to other similar compounds .

Actividad Biológica

Overview

4-Bromo-8-ethyl-6-fluoroquinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its antibacterial and antiviral properties, making it a candidate for further research in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrFN |

| Molecular Weight | 254.10 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1=CC(=CC2=C(C=CN=C12)Br)F |

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in prokaryotic cells. The compound inhibits these enzymes, leading to DNA fragmentation and ultimately bacterial cell death .

Antibacterial Activity

Research has demonstrated that compounds within the fluoroquinolone class, including this compound, exhibit significant antibacterial effects against various pathogens. The following table summarizes the antibacterial potency of this compound compared to established fluoroquinolones:

| Pathogen | MIC (µg/ml) | Comparison with Moxifloxacin |

|---|---|---|

| Streptococcus pneumoniae | 0.12 | 32-fold more potent |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | 32-fold more potent |

| Escherichia coli | Variable | Comparable to moxifloxacin |

Case Studies

A study focusing on the antibacterial efficacy of fluoroquinolones indicated that derivatives like this compound show promise against resistant strains of Mycobacterium tuberculosis. The compound was evaluated in vitro and demonstrated activity comparable to rifampicin against both replicating and non-replicating bacterial states .

Another investigation highlighted the compound's effectiveness against Staphylococcus aureus, revealing that it retains activity even in strains exhibiting fluoroquinolone resistance phenotypes. This characteristic suggests its potential utility in treating infections caused by resistant bacteria .

Toxicity and Safety Profile

The toxicity profile of this compound appears favorable, as preliminary studies have indicated low cytotoxicity levels in mammalian cells. This safety margin is crucial for its development as a therapeutic agent, particularly when considering the side effects associated with many existing antibiotics .

Propiedades

Fórmula molecular |

C11H9BrFN |

|---|---|

Peso molecular |

254.10 g/mol |

Nombre IUPAC |

4-bromo-8-ethyl-6-fluoroquinoline |

InChI |

InChI=1S/C11H9BrFN/c1-2-7-5-8(13)6-9-10(12)3-4-14-11(7)9/h3-6H,2H2,1H3 |

Clave InChI |

WICDTCBTLUMUTO-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=CC2=C(C=CN=C12)Br)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.